
Val-Cit-PABC-Ahx-May (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-Cit-PABC-Ahx-May (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The linker is cleaved in the presence of specific enzymes found within the target cells, releasing the active drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PABC-Ahx-May (TFA) involves multiple steps, including the coupling of valine and citrulline, followed by the attachment of the PABC (para-aminobenzyl carbamate) group and the Ahx (6-aminohexanoic acid) spacer. The final step involves the conjugation of the May (monomethyl auristatin E) payload. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of Val-Cit-PABC-Ahx-May (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Val-Cit-PABC-Ahx-May (TFA) undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is cleaved by specific enzymes, such as cathepsin B, found within target cells.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the release of the active drug.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Val-Cit-PABC-Ahx-May (TFA) include organic solvents, protective groups, and specific enzymes for cleavage reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficiency of the reactions .
Major Products Formed
The major product formed from the cleavage of Val-Cit-PABC-Ahx-May (TFA) is the active cytotoxic drug, monomethyl auristatin E (MMAE), which is released within the target cells to exert its therapeutic effects .
Aplicaciones Científicas De Investigación
Val-Cit-PABC-Ahx-May (TFA) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Val-Cit-PABC-Ahx-May (TFA) involves the cleavage of the linker by specific enzymes, such as cathepsin B, within the target cells. This cleavage releases the active drug, monomethyl auristatin E (MMAE), which then binds to tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Val-Cit-PABC-MMAE: Another cleavable linker used in ADCs, similar to Val-Cit-PABC-Ahx-May (TFA), but without the Ahx spacer.
Gly-Phe-Leu-Gly-PABC-MMAE: A cleavable linker with a different peptide sequence, used in ADCs for targeted drug delivery.
Uniqueness
Val-Cit-PABC-Ahx-May (TFA) is unique due to the presence of the Ahx spacer, which provides additional flexibility and stability to the linker. This enhances the efficiency of drug release within the target cells and improves the overall therapeutic index of the antibody-drug conjugate .
Propiedades
Fórmula molecular |
C59H83ClF3N9O17 |
|---|---|
Peso molecular |
1282.8 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1 |
Clave InChI |
GQKXYSZBLIYTQE-FWTFXSNLSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
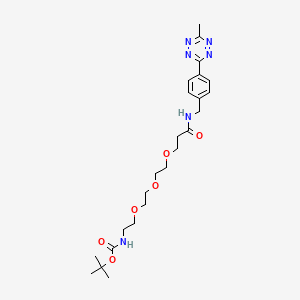
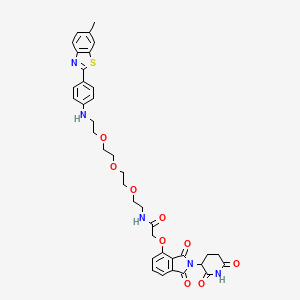
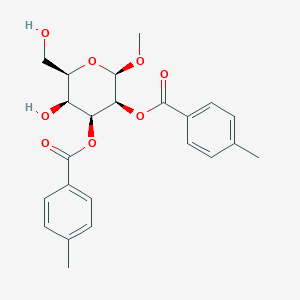

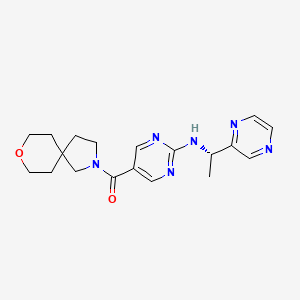
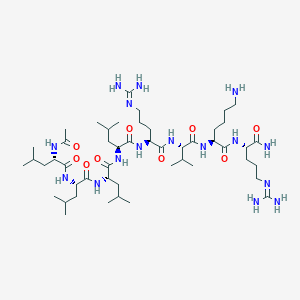
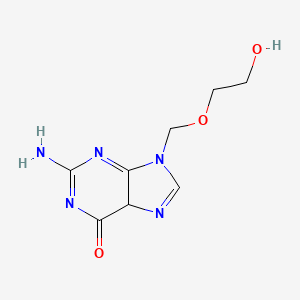
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

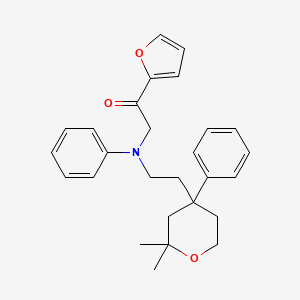
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

